Dual RXFP3/RXFP4 Agonism with Quantifiable 8-Fold RXFP4 Preference vs. Single-Subtype Selective Comparators
RXFP3/4 agonist 1 (Compound 4) uniquely delivers potent dual agonism at both human RXFP3 and RXFP4, with an 8-fold RXFP4 preference, in contrast to the selective RXFP4 agonists DC591053 and JK1 that lack meaningful RXFP3 activity [1][2][3]. In a CHO-K1 cellular cAMP accumulation assay, Compound 4 inhibits forskolin-stimulated cAMP with EC50 values of 12.8 nM at RXFP3 and 1.6 nM at RXFP4, representing a 1,640-fold potency advantage over JK1 at RXFP4 and ~36-fold over DC591053 [1][2][3]. Crucially, neither DC591053 nor JK1 activates RXFP3, making them unsuitable for experimental designs requiring simultaneous engagement of both receptor subtypes [2][3].
| Evidence Dimension | Inhibition of forskolin-stimulated cAMP accumulation (EC50) |
|---|---|
| Target Compound Data | RXFP3 EC50 = 12.8 nM; RXFP4 EC50 = 1.6 nM |
| Comparator Or Baseline | DC591053: RXFP4 pEC50 = 7.24 (EC50 ≈ 57.5 nM), no RXFP3 activity. JK1: RXFP4 pEC50 = 5.58 (EC50 ≈ 2,630 nM), very low RXFP3 activity |
| Quantified Difference | Compound 4 is ~36-fold more potent than DC591053 at RXFP4; ~1,640-fold more potent than JK1 at RXFP4. Compound 4 is the only one with dual RXFP3/RXFP4 agonism. |
| Conditions | cAMP accumulation assay in CHO-K1 cells stably overexpressing human RXFP3 or RXFP4; forskolin stimulation |
Why This Matters
For researchers studying co-expressed RXFP3/RXFP4 systems or seeking a single probe with balanced dual-subtype coverage, Compound 4 is currently the only small-molecule option delivering potent activation at both receptors.
- [1] DeChristopher B, et al. Discovery of a small molecule RXFP3/4 agonist that increases food intake in rats upon acute central administration. Bioorg Med Chem Lett. 2019;29(8):991-994. PMID: 30824200. View Source
- [2] Wang Y, et al. Ligand recognition mechanism of the human relaxin family peptide receptor 4 (RXFP4). Nat Commun. 2023;14:492. PMID: 36717591. View Source
- [3] Lin GY, et al. High-throughput screening campaign identifies a small molecule agonist of the relaxin family peptide receptor 4. Acta Pharmacol Sin. 2020;41:1328-1336. PMID: 32235863. View Source
